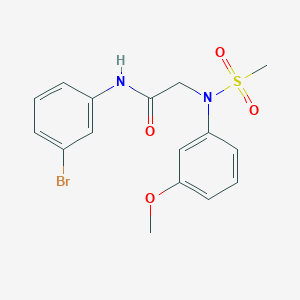
N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BmMg, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. BmMg is a glycine transporter 1 (GlyT1) inhibitor, which means that it can modulate the levels of glycine in the brain and has the potential to treat various neurological disorders.
Mecanismo De Acción
N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a GlyT1 inhibitor, which means that it can modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes such as synaptic plasticity, learning, and memory. By inhibiting GlyT1, N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can increase the levels of glycine in the brain, which can lead to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which can lead to enhanced neurotransmission and improved cognitive function. N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have neuroprotective effects and can potentially treat various neurological disorders such as schizophrenia, Alzheimer's disease, and depression. Additionally, N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in pain management and as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective GlyT1 inhibitor, which means that it can modulate the levels of glycine in the brain with high specificity. N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also has several limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for research on N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to study its effectiveness in treating various neurological disorders such as schizophrenia, Alzheimer's disease, and depression. Another direction is to investigate its potential use in pain management and as an anti-inflammatory agent. Additionally, future research could focus on optimizing the synthesis method for N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide to improve its solubility and half-life. Overall, N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has significant potential for drug discovery and development, and further research is needed to fully understand its applications and limitations.
Aplicaciones Científicas De Investigación
N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have neuroprotective effects and can potentially treat various neurological disorders such as schizophrenia, Alzheimer's disease, and depression. N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in pain management and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-23-15-8-4-7-14(10-15)19(24(2,21)22)11-16(20)18-13-6-3-5-12(17)9-13/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJPNNNKDYCVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3445524.png)
![2'-[(1-naphthylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3445544.png)

![ethyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B3445549.png)
![N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B3445554.png)
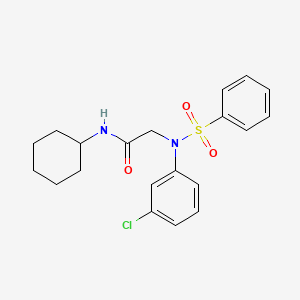
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3445565.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3445571.png)
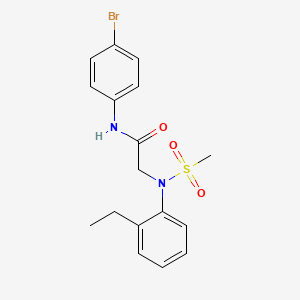
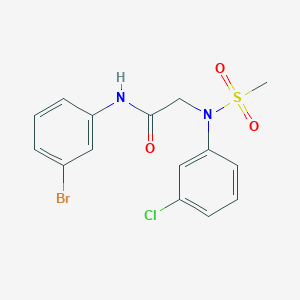
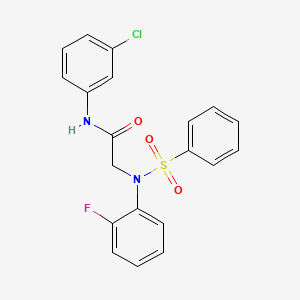
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(2-ethoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B3445604.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3445609.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(4-acetylphenyl)acetamide](/img/structure/B3445616.png)